N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide
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Overview
Description
N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropyl group, and a carboxamide group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the unique structural features of the compound, which allow it to fit into the binding pockets of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide derivatives: These compounds share the pyrazole core structure and exhibit similar biological activities.
Cyclopropyl-containing pyrazoles: Compounds with cyclopropyl groups attached to the pyrazole ring, showing comparable chemical reactivity.
Isopropyl-substituted pyrazoles: Compounds with isopropyl groups on the pyrazole ring, having similar steric and electronic properties
Uniqueness: N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide is unique due to the combination of its cyclopropyl, isopropyl, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-6(2)9-8(5-11-13-9)10(14)12-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
BCOMJHMSFJJGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1)C(=O)NC2CC2 |
Origin of Product |
United States |
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